molecular formula C18H24N4O5 B15285339 Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B15285339
M. Wt: 376.4 g/mol
InChI Key: AXKOHGYOJFOPKE-UHFFFAOYSA-N
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Description

Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes an azido group, a hydroxy group, and a dioxino ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the dioxino ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by an azide ion.

    Protection and deprotection steps: These steps are often necessary to protect sensitive functional groups during the synthesis and then remove the protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Sodium azide (NaN3) is often used for introducing the azido group.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various azido-substituted derivatives.

Scientific Research Applications

Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Similar in structure but lacks the azido group and dioxino ring.

    Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Contains a pyrazolo ring instead of the dioxino ring.

Uniqueness

Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is unique due to the presence of both the azido group and the dioxino ring, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3

InChI Key

AXKOHGYOJFOPKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-]

Origin of Product

United States

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